2,3,4,5,6-Pentabromoaniline

Brominated Flame Retardants Bromine Density Additive Loading

Sourcing PBB congener standards for environmental monitoring often means accepting impure isomeric mixtures from lower-brominated anilines. 2,3,4,5,6-Pentabromoaniline eliminates this risk through its fully substituted ring, ensuring precise coupling regiochemistry and >81% bromine density. - Delivers authentic, congener-specific PBB reference standards for regulatory compliance. - Achieves UL-94 V-0 ratings at reduced comonomer loading versus tetrabromo or tribromo alternatives. - Stable at 226°C, minimizing volatilization during engineering thermoplastic processing.

Molecular Formula C6H2Br5N
Molecular Weight 487.61 g/mol
CAS No. 13665-98-0
Cat. No. B129659
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,4,5,6-Pentabromoaniline
CAS13665-98-0
Synonyms2,3,4,5,6-Pentabromobenzenamine;  2,3,4,5,6-Pentabromoaniline;  Pentabromoaniline
Molecular FormulaC6H2Br5N
Molecular Weight487.61 g/mol
Structural Identifiers
SMILESC1(=C(C(=C(C(=C1Br)Br)Br)Br)Br)N
InChIInChI=1S/C6H2Br5N/c7-1-2(8)4(10)6(12)5(11)3(1)9/h12H2
InChIKeyVPFMJGCHDCVATR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3,4,5,6-Pentabromoaniline Technical Baseline


2,3,4,5,6-Pentabromoaniline is a perbrominated aniline derivative (C₆H₂Br₅N) containing five bromine atoms substituted on the benzene ring, with a molecular weight of 487.61 g/mol and a bromine content of approximately 82% by weight . This white to light yellow solid exhibits a melting point of 226°C and is primarily utilized as a synthetic precursor for polybrominated biphenyls (PBBs) and other brominated flame retardants . Its high bromine density positions it as a potent flame-retardant building block within the broader class of brominated aromatic amines.

Bromine Density High bromine content supports flame-retardant loading reduction
Coupling Regiochemistry Fully substituted pattern enables defined PBB congener synthesis
Thermal Profile Elevated melting point supports compounding into engineering thermoplastics

Why Pentabromoaniline Cannot Be Substituted


Within brominated flame retardant formulations and PBB synthesis, the degree of bromination directly governs both flame-retardant efficacy and precursor reactivity. Lower-brominated analogs such as 2,4,6-tribromoaniline (~69% Br) or 2,3,4,5-tetrabromoaniline (~76% Br) provide insufficient bromine density per mole of additive to achieve equivalent UL-94 V-0 ratings in polymer matrices without significantly higher loading [1]. Furthermore, the fully substituted 2,3,4,5,6-pentabromo pattern eliminates ortho/para coupling ambiguities during aryl-aryl bond formation, yielding higher purity PBB congeners compared to reactions employing partially brominated anilines that produce complex isomeric mixtures . These material-intrinsic differences render simple substitution impractical for applications requiring precise stoichiometric bromine delivery or defined coupling regiochemistry.

Bromine loading mismatch
Lower-brominated analogs may require higher additive loading, potentially altering polymer mechanical or optical properties.
Coupling regiochemistry mismatch
Partially brominated anilines may yield complex isomeric mixtures during PBB synthesis, hindering congener-specific quantitation.

Pentabromoaniline Differentiation Evidence


Bromine Content vs. Lower-Brominated Anilines

2,3,4,5,6-Pentabromoaniline possesses a theoretical bromine content of 81.9% by weight (calculated from molecular formula C₆H₂Br₅N; 5 × 79.904 / 487.61), surpassing 2,3,4,5-tetrabromoaniline (76.2% Br) and 2,4,6-tribromoaniline (69.3% Br) . Higher bromine content per mole translates to equivalent flame retardancy at lower additive loadings, minimizing polymer matrix property degradation.

Bromine Content Comparison
Class-level inference
81.9% Br (target) vs. 76.2% (tetrabromo) and 69.3% (tribromo)
Supports flame-retardant loading assessment
Theoretical calculation; verify for specific application
Brominated Flame Retardants Bromine Density Additive Loading

Precursor Reactivity in PBB Synthesis

2,3,4,5,6-Pentabromoaniline serves as a critical precursor for synthesizing structurally defined 2,3,4,5-tetrasubstituted polybrominated biphenyls (PBBs) via aryl-aryl coupling with 1,2,3,4-tetrabromobenzene [1]. In contrast, reactions employing less brominated anilines yield complex isomeric mixtures requiring extensive chromatographic separation, whereas the fully brominated aniline restricts coupling regiochemistry, enabling the synthesis of nine specific PBB congeners for analytical quantitation in commercial FireMaster flame retardant formulations [1].

PBB Synthesis Selectivity
Head-to-head reported
Enables defined 2,3,4,5-tetrasubstituted PBB congeners via aryl-aryl coupling; byproduct octabromobiphenyl manageable
Supports congener-specific standard synthesis
Based on [REFS-1]; validates coupling regiochemistry
PBB Synthesis Aryl-Aryl Coupling Analytical Standards

Thermal Stability vs. Commercial BFRs

2,3,4,5,6-Pentabromoaniline exhibits a melting point of 226°C, significantly higher than common brominated flame retardant additives such as tetrabromobisphenol A (TBBPA, ~180°C) and comparable to decabromodiphenyl oxide (DBDPO, ~300°C) . This elevated melting point indicates suitability for polymer processing at moderate to high temperatures without premature volatilization or degradation, a critical consideration for compounding into engineering thermoplastics.

Thermal Stability Comparison
Cross-study comparable
Melting point 226°C vs. TBBPA ~180°C and DBDPO ~300°C
May extend processing temperature window
Literature values; verify processing behavior
Thermal Stability Processing Window Polymer Compounding

Pentabromoaniline Application Scenarios


Defined PBB Analytical Standards Synthesis

2,3,4,5,6-Pentabromoaniline is employed as the key starting material for synthesizing authentic 2,3,4,5-tetrasubstituted PBB congeners via aryl-aryl coupling with 1,2,3,4-tetrabromobenzene [1]. These synthetic PBBs serve as reference standards for capillary gas chromatographic quantitation of PBB residues in environmental samples, food matrices, and legacy flame retardant formulations such as FireMaster FF-1 and BP-6 [1]. The fully brominated aniline structure ensures defined coupling regiochemistry, yielding congener-specific standards essential for regulatory compliance monitoring and toxicological exposure assessment.

Reactive Flame Retardant Monomer

Owing to its 81.9% bromine content and primary amine functionality, 2,3,4,5,6-pentabromoaniline can be polymerized or covalently incorporated into polymer backbones as a reactive flame retardant monomer [1]. This reactive approach mitigates additive leaching, blooming, and migration issues associated with non-reactive brominated additives, enabling durable flame retardancy in polyamides, polyesters, and epoxy resins. The high bromine density allows achievement of V-0 ratings at reduced comonomer incorporation compared to lower-brominated reactive alternatives such as dibromoaniline derivatives.

Flame Retardant for Engineering Thermoplastics

With a melting point of 226°C, 2,3,4,5,6-pentabromoaniline remains solid and thermally stable throughout processing of engineering thermoplastics such as polyamides, polybutylene terephthalate (PBT), and polycarbonate, which require processing temperatures between 230-280°C [1]. Its high thermal threshold relative to lower-melting brominated additives (e.g., TBBPA, 180°C) minimizes additive volatilization and mold deposit formation during injection molding, ensuring consistent flame retardant loading and surface finish quality in finished parts.

Application
Selection Property
Validation Focus
PBB analytical standard synthesis
Defined coupling regiochemistry
Congener-specific GC quantitation
Reactive flame retardant monomer
High bromine density and primary amine reactivity
Leaching-resistant FR performance
Flame retardant for engineering thermoplastics
Thermal stability at processing temperatures
High-temperature compounding consistency

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